molecular formula C21H19ClN2O4 B250749 N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide

N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide

Cat. No.: B250749
M. Wt: 398.8 g/mol
InChI Key: STKRLIYCYZQEHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies.

Mechanism of Action

N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide binds to the ATP-binding pocket of BTK, thereby inhibiting its kinase activity and downstream signaling pathways. BTK inhibition leads to decreased activation of the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and proliferation. This compound also inhibits the activation of NF-kB and MAPK signaling pathways, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit proliferation of B cell lines and primary CLL cells. In addition, this compound has been shown to inhibit the production of cytokines and chemokines that are involved in the regulation of immune responses. This compound has also been shown to modulate the function of immune cells, including T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide is a potent and selective inhibitor of BTK, with an IC50 value of 0.85 nM. This compound has been shown to be effective in preclinical models of B cell malignancies, including CLL, MCL, and DLBCL. However, this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

Future research on N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide should focus on the following areas:
1. Clinical trials: Phase I/II clinical trials are needed to evaluate the safety and efficacy of this compound in patients with B cell malignancies.
2. Combination therapy: this compound may be combined with other targeted therapies, such as venetoclax, to improve its efficacy in B cell malignancies.
3. Biomarker discovery: Biomarkers that predict response to this compound may be identified to guide patient selection and treatment.
4. Mechanism of resistance: Mechanisms of resistance to this compound may be elucidated to develop strategies to overcome resistance.
5. Other indications: this compound may have potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases.
Conclusion:
This compound is a small molecule inhibitor that targets BTK and has shown promising results in preclinical studies as a potential treatment for B cell malignancies. Future research should focus on clinical trials, combination therapy, biomarker discovery, mechanisms of resistance, and other potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 4-chlorophenoxyacetic acid with 2-methylpropanoyl chloride to form the corresponding acid chloride, which is then coupled with 4-aminophenyl-2-furamide to give the final product.

Scientific Research Applications

N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BCR signaling and induces apoptosis in B cell lines and primary CLL cells. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and prolonging survival in mouse models of CLL and MCL.

Properties

Molecular Formula

C21H19ClN2O4

Molecular Weight

398.8 g/mol

IUPAC Name

N-[4-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O4/c1-21(2,28-17-11-5-14(22)6-12-17)20(26)24-16-9-7-15(8-10-16)23-19(25)18-4-3-13-27-18/h3-13H,1-2H3,(H,23,25)(H,24,26)

InChI Key

STKRLIYCYZQEHM-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OC3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.